2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile is a complex organic compound characterized by its unique structural features and potential applications in medicinal chemistry. This compound belongs to the class of piperidine-based nitriles and incorporates a benzimidazole moiety, which is often associated with various biological activities. The molecular formula of this compound is , with a molecular weight of approximately 333.4 g/mol.
The compound can be sourced from chemical suppliers and databases such as PubChem, where it is cataloged under the InChI Key YWPNLDWNJSXZJM-UHFFFAOYSA-N. It is classified under several categories based on its structure and functional groups, including:
These classifications indicate its relevance in pharmaceutical development, particularly in the search for new therapeutic agents.
The synthesis of 2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yields and purity of the final product.
The molecular structure of 2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile can be represented using various structural formulas:
C1CC(CN(C1)C2=NC3=CC=CC=C3N2C4=C(C=CC=N4)C#N)COInChI=1S/C19H19N5O/c20-11-15-6-3-9-21-18(15)24-17-8-2-1-7-16(17)22-19(24)23-10-4-5-14(12-23)13-25/h1-3,6-9,14,25H,4-5,10,12-13H2The structure features multiple functional groups that contribute to its chemical properties and biological activities.
The compound is expected to undergo various chemical reactions typical for nitriles and benzimidazole derivatives:
These reactions are crucial for modifying the compound for specific applications in drug development.
Key physical and chemical properties of 2-(2-(4-hydroxypiperidin-1-yl)-1H-benzo[d]imidazol-1-yl)nicotinonitrile include:
| Property | Value |
|---|---|
| Molecular Weight | 333.4 g/mol |
| Appearance | Typically a solid |
| Solubility | Varies (solvent-dependent) |
| Melting Point | Not specified |
| Purity | Usually ≥95% |
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications.
The compound has potential applications in several scientific fields:
CAS No.: 52946-22-2
CAS No.: 11006-78-3
CAS No.: 463-82-1
CAS No.:
CAS No.: 64354-92-3
CAS No.: 62332-76-7